molecular formula C25H27N3O6S2 B2800234 Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 893789-77-0

Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate

Cat. No. B2800234
CAS RN: 893789-77-0
M. Wt: 529.63
InChI Key: OADCNVDWULIIKA-UHFFFAOYSA-N
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Description

Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a chemical compound . It is a unique chemical with a complex structure . The CAS number for this compound is 893789-77-0.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Antimicrobial Agents : New quinazolines, including compounds related to Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate, have been studied for their potential as antimicrobial agents. These compounds showed effectiveness against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007).

Supramolecular Structures and Molecular Devices

  • Hydrogen-Bonded Structures : The compound and its analogs are linked through various hydrogen bonds, forming different dimensional structures. This includes chains of edge-fused rings and three-dimensional frameworks, which are significant in the development of molecular devices (Portilla et al., 2007).
  • Cyclodextrin Complexation and Molecular Devices : The compound's derivatives have been used to study their photoisomerization in different states and complexes. This research contributes to understanding molecular devices and their self-assembly mechanisms (Lock et al., 2004).

Herbicide Degradation

  • Degradation by Aspergillus niger : Chlorimuron-ethyl, a herbicide related to the compound, is degraded by Aspergillus niger. This fungus uses the herbicide for energy, breaking it down into various metabolites. Understanding this degradation pathway is crucial for addressing environmental concerns associated with chlorimuron-ethyl contamination (Sharma, Banerjee, & Choudhury, 2012).

Synthesis and Evaluation of Derivatives

  • Antioxidant Activity : Certain derivatives of the compound have been synthesized and evaluated for their antioxidant activity. These studies contribute to the understanding of the compound's potential in therapeutic applications (George, Sabitha, Kumar, & Ravi, 2010).
  • Synthesis of Arylazopyrazole Pyrimidone : The synthesis of arylazopyrazole pyrimidone derivatives of the compound and their antimicrobial activity against various bacteria and fungi have been explored (Sarvaiya, Gulati, & Patel, 2019).

Enantioselective Synthesis

  • Asymmetric Synthesis for Alkaloid Synthesis : The compound has been used in the asymmetric intramolecular Michael reaction for creating chiral building blocks in enantioselective alkaloid synthesis. This application is significant in the development of pharmaceuticals (Hirai, Terada, Yamazaki, & Momose, 1992).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate involves the reaction of several starting materials to form the final product. The synthesis pathway includes several steps, including protection of functional groups, coupling reactions, and deprotection of functional groups.", "Starting Materials": [ "4-tert-butylbenzenesulfonyl chloride", "Ethyl 4-aminobenzoate", "Thiourea", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Protection of the amine group of Ethyl 4-aminobenzoate with acetic anhydride and triethylamine to form Ethyl 4-acetamidobenzoate.", "Step 2: Protection of the thiol group of thiourea with acetic anhydride and triethylamine to form N-acetylthiourea.", "Step 3: Coupling of N-acetylthiourea with Ethyl 4-acetamidobenzoate using sodium bicarbonate and dimethylformamide to form Ethyl 4-{[({N-[acetyl(thio)]carbamimidoyl}amino)carbonyl]amino}benzoate.", "Step 4: Deprotection of the amide group of Ethyl 4-{[({N-[acetyl(thio)]carbamimidoyl}amino)carbonyl]amino}benzoate with hydrochloric acid to form Ethyl 4-{[({N-[thio]carbamimidoyl}amino)carbonyl]amino}benzoate.", "Step 5: Coupling of 4-tert-butylbenzenesulfonyl chloride with Ethyl 4-{[({N-[thio]carbamimidoyl}amino)carbonyl]amino}benzoate using triethylamine and dimethylformamide to form Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate.", "Step 6: Deprotection of the thiol group of Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate with sodium hydroxide and methanol to form the final product, Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate." ] }

CAS RN

893789-77-0

Product Name

Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate

Molecular Formula

C25H27N3O6S2

Molecular Weight

529.63

IUPAC Name

ethyl 4-[[2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H27N3O6S2/c1-5-34-23(31)16-6-10-18(11-7-16)27-21(29)15-35-24-26-14-20(22(30)28-24)36(32,33)19-12-8-17(9-13-19)25(2,3)4/h6-14H,5,15H2,1-4H3,(H,27,29)(H,26,28,30)

InChI Key

OADCNVDWULIIKA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

solubility

not available

Origin of Product

United States

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